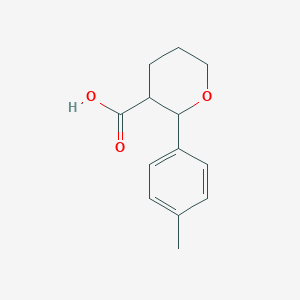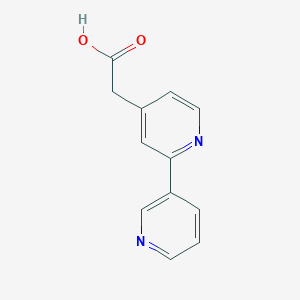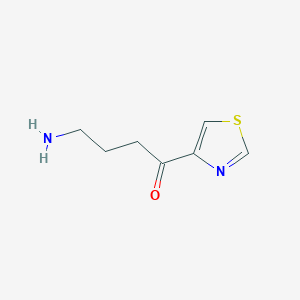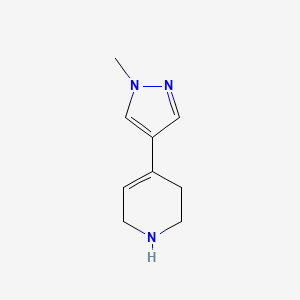![molecular formula C14H18O7 B13153660 (1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it highly reactive and versatile in various chemical reactions. Its structure includes a spiro linkage between an isobenzofuran and a tetrahydropyran ring, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its hydroxyl groups and spiro structure may interact with biological molecules, leading to various biochemical effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s unique structure may contribute to its activity as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol involves its interaction with molecular targets through its hydroxyl groups and spiro structure. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol stands out due to its spiro structure and multiple hydroxyl groups. These features contribute to its unique reactivity and versatility in various chemical and biological applications. The spiro linkage provides a rigid and stable framework, while the hydroxyl groups offer multiple sites for chemical modification and interaction with other molecules.
Eigenschaften
Molekularformel |
C14H18O7 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
(3S,3'R,4'S,5'S,6'R)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10-,11-,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
BZZLHHPVJDOINX-RGDJUOJXSA-N |
Isomerische SMILES |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)




